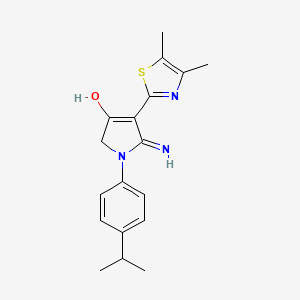
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of an amino group (NH₂) at position 5 of the pyrrole ring, a thiazole ring attached at position 4, and an isopropylphenyl group at position 1. The dimethyl substitution on the thiazole ring adds further complexity.
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one: is a heterocyclic compound with a fused pyrrole and thiazole ring system. Its chemical formula is C₁₉H₂₀N₄OS, and it exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of an appropriate aldehyde (such as 4-isopropylbenzaldehyde) with 5-amino-2-methylthiazole-4-carboxylic acid under suitable conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or strong acids (for substitution) are commonly employed.
Major Products: The exact products depend on reaction conditions, but derivatives with modified functional groups are typical outcomes.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Its unique structure may offer advantages in targeting specific receptors or enzymes.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against bacteria and fungi.
Anti-inflammatory Effects: Investigations suggest anti-inflammatory potential, making it relevant in drug discovery.
Cancer Research: Researchers study its effects on cancer cell lines due to its structural resemblance to natural products.
Industry: While not widely used industrially, its applications may expand as research progresses.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets, affecting cellular pathways.
Pathways: Further studies are needed to elucidate the precise mechanisms, but it may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its combination of a pyrrole-thiazole scaffold with specific substituents makes it unique.
Similar Compounds: Related compounds include thiazole-based drugs, pyrrole-containing natural products, and other heterocyclic systems.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C18H21N3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3OS/c1-10(2)13-5-7-14(8-6-13)21-9-15(22)16(17(21)19)18-20-11(3)12(4)23-18/h5-8,10,19,22H,9H2,1-4H3 |
InChI Key |
PECUVSGPILJWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11308817.png)
![4-(4-Hydroxy-3-methoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11308829.png)
![N-{2-[3-({2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11308837.png)
![6,8-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B11308838.png)
![6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11308851.png)
![N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11308856.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11308861.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308864.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308867.png)
![N-[2-(dimethylamino)-2-phenylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11308875.png)
![Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11308881.png)
![3,4-Dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308884.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11308894.png)

